Cas no 19838-07-4 (3-methyl-1H-pyrazin-2-one)
3-methyl-1H-pyrazin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 3-Methylpyrazin-2(1H)-one
- 3-Methyl-(1H)-pyrazin-2-one
- 2-Hydroxy-3-methylpyrazine
- 2(1H)-Pyrazinone, 3-methyl-
- 3-methyl-1H-pyrazin-2-one
- 3-methylpyrazin-2-ol
- 3-Methyl-2(1H)-pyrazinone
- 3-Methyl-2-pyrazinol
- EINECS 243-362-7
- 3-METHYL-PYRAZIN-2-OL
- 3-Methylpiperazin-2-ol
- S951QMJ75E
- 3-methylpyrazin-2 (1H)-one
- 2(1H)-Pyrazinone,3-methyl-
- LDQRWMQHTORUIY-UHFFFAOYSA-
- LDQRWMQHTORUIY-UHFFFAOYSA-N
- 3-METHYL-2-HYDROXYPYRAZINE
- 3-methyl-1,2-dihydropyrazin-2-one
- DTXSID10173577
- F8881-3157
- AC-31257
- 3-methylpyrazin-2-ol;3-Methylpyrazin-2(1H)-one
- MFCD01646120
- A20732
- 19838-07-4
- AC-907/34116029
- UNII-S951QMJ75E
- AKOS022171438
- CS-W016627
- AKOS005259132
- PB12942
- SCHEMBL723777
- Q27289069
- H1519
- AM20070321
- FT-0600184
- EN300-98063
- InChI=1/C5H6N2O/c1-4-5(8)7-3-2-6-4/h2-3H,1H3,(H,7,8)
- SY005478
- GS-5793
- Z1198157257
- Q-103310
- NS00047912
- DB-006140
-
- MDL: MFCD01646120
- Inchi: 1S/C5H6N2O/c1-4-5(8)7-3-2-6-4/h2-3H,1H3,(H,7,8)
- InChI Key: LDQRWMQHTORUIY-UHFFFAOYSA-N
- SMILES: O=C1C(C)=NC=CN1
Computed Properties
- Exact Mass: 110.04800
- Monoisotopic Mass: 110.048012819g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.5
- XLogP3: -0.7
Experimental Properties
- Color/Form: No data available
- Melting Point: 148.0 to 152.0 deg-C
- Boiling Point: 376.2°C at 760 mmHg
- Flash Point: 181.3℃
- PSA: 46.01000
- LogP: 0.49060
3-methyl-1H-pyrazin-2-one Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-37
- Storage Condition:Sealed in dry,Room Temperature
3-methyl-1H-pyrazin-2-one Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-methyl-1H-pyrazin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H132311-1g |
3-methyl-1H-pyrazin-2-one |
19838-07-4 | 96% | 1g |
¥181.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H132311-5g |
3-methyl-1H-pyrazin-2-one |
19838-07-4 | 96% | 5g |
¥450.90 | 2023-09-02 | |
| Apollo Scientific | OR302157-1g |
3-Methylpyrazin-2-ol |
19838-07-4 | 98% | 1g |
£23.00 | 2025-02-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R020636-1g |
3-methyl-1H-pyrazin-2-one |
19838-07-4 | 98% | 1g |
¥77 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R020636-250mg |
3-methyl-1H-pyrazin-2-one |
19838-07-4 | 98% | 250mg |
¥35 | 2024-05-25 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H89440-1g |
3-Methylpyrazin-2(1H)-one |
19838-07-4 | 98% | 1g |
¥60.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H89440-250mg |
3-Methylpyrazin-2(1H)-one |
19838-07-4 | 98% | 250mg |
¥28.0 | 2023-09-07 | |
| Chemenu | CM116843-5g |
2-Hydroxy-3-methylpyrazine |
19838-07-4 | 95+% | 5g |
$136 | 2021-08-06 | |
| Chemenu | CM116843-10g |
2-Hydroxy-3-methylpyrazine |
19838-07-4 | 95+% | 10g |
$217 | 2021-08-06 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M842620-1g |
3-Methylpyrazin-2(1H)-one |
19838-07-4 | 98% | 1g |
301.50 | 2021-05-17 |
3-methyl-1H-pyrazin-2-one Suppliers
3-methyl-1H-pyrazin-2-one Related Literature
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1. Unexpected reaction of dipeptidyl chloromethyl ketone during acid hydrolysisHiroaki Taguchi,Toshio Yokoi,Fumiyo Kasuya,Yasuhiro Nishiyama,Miyoshi Fukui,Yoshio Okada J. Chem. Soc. Chem. Commun. 1994 247
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2. Unexpected reaction of dipeptidyl chloromethyl ketone during acid hydrolysisHiroaki Taguchi,Toshio Yokoi,Fumiyo Kasuya,Yasuhiro Nishiyama,Miyoshi Fukui,Yoshio Okada J. Chem. Soc. Chem. Commun. 1994 247
Additional information on 3-methyl-1H-pyrazin-2-one
Professional Introduction to 3-methyl-1H-pyrazin-2-one (CAS No. 19838-07-4)
3-methyl-1H-pyrazin-2-one, identified by the Chemical Abstracts Service (CAS) number 19838-07-4, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the pyrazinone class, a structurally diverse group known for its broad spectrum of biological activities. The molecular structure of 3-methyl-1H-pyrazin-2-one features a six-membered ring containing two nitrogen atoms, with a methyl group attached at the 3-position and a carbonyl group at the 2-position. Such structural motifs make it a versatile scaffold for designing novel pharmacophores and exploring potential therapeutic applications.
The significance of 3-methyl-1H-pyrazin-2-one in modern medicinal chemistry stems from its unique chemical properties and biological relevance. Pyrazinones, including this derivative, have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer effects. Recent advancements in computational chemistry and high-throughput screening have further highlighted the synthetic utility of 3-methyl-1H-pyrazin-2-one as a key intermediate in the development of small-molecule inhibitors. For instance, derivatives of this compound have been investigated for their ability to modulate enzyme activity and interfere with signaling pathways associated with diseases such as diabetes and neurodegeneration.
In the realm of drug discovery, 3-methyl-1H-pyrazin-2-one serves as a building block for more complex molecules. Its pyrazinone core can be functionalized through various chemical transformations, such as alkylation, acylation, or heterocyclic coupling, to generate libraries of compounds with tailored biological profiles. One notable area of research involves the use of 3-methyl-1H-pyrazin-2-one in the synthesis of kinase inhibitors, which are critical in targeted cancer therapies. The presence of both nitrogen and oxygen heteroatoms in its structure allows for strong hydrogen bonding interactions, enhancing binding affinity to protein targets.
Recent studies have also explored the pharmacokinetic properties of 3-methyl-1H-pyrazin-2-one and its derivatives. Understanding how these compounds are metabolized and excreted is essential for optimizing their therapeutic efficacy and minimizing side effects. Advances in mass spectrometry techniques have enabled researchers to track the metabolic pathways of 3-methyl-1H-pyrazin-2-one in vivo, providing insights into its bioavailability and potential drug-drug interactions. These findings are crucial for translating preclinical data into clinical applications and ensuring patient safety.
The synthetic pathways for 3-methyl-1H-pyrazin-2-one have been refined over the years, with methods ranging from classical organic synthesis to modern catalytic processes. For example, one efficient approach involves the condensation of methylglyoxal with formamidine acetate under acidic conditions, followed by cyclization to yield the desired product. Such methodologies highlight the compound's accessibility and suitability for large-scale production. Additionally, green chemistry principles have been integrated into these synthetic routes to reduce environmental impact, emphasizing sustainability in pharmaceutical manufacturing.
Beyond its pharmaceutical applications, 3-methyl-1H-pyrazin-2-one has found utility in materials science and agrochemical research. Its ability to participate in coordination chemistry makes it a valuable ligand in catalytic systems. For instance, metal complexes derived from 3-methyl-1H-pyrazin-2-one have been employed in cross-coupling reactions, which are fundamental to constructing complex organic molecules. Similarly, in agrochemistry, derivatives of this compound have shown promise as herbicides or fungicides due to their interaction with biological targets in plants.
The future direction of research on 3-methyl-1H-pyrazin-2-one is likely to focus on expanding its therapeutic potential through structure-based drug design. By leveraging computational modeling and experimental validation, scientists aim to develop novel analogs with improved selectivity and reduced toxicity. Collaborative efforts between academia and industry will be crucial in translating these findings into clinical trials and commercial products. As our understanding of disease mechanisms evolves, compounds like 3-methyl-1H-pyrazin-2-one will continue to play a pivotal role in addressing unmet medical needs.
In conclusion,3-methyl-1H-pyrazin-2-one (CAS No. 19838-07-4) is a multifaceted compound with significant implications across multiple scientific disciplines. Its unique structural features make it an invaluable tool in pharmaceutical synthesis, drug discovery, and material science. As research progresses,3-methyl-1H-pyrazin-2-one will undoubtedly remain at the forefront of innovation, driving advancements that benefit human health and industrial applications alike.
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